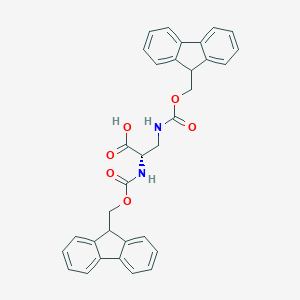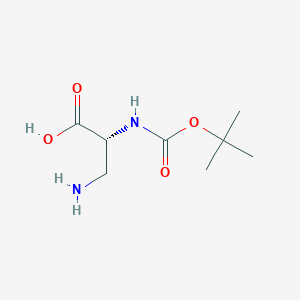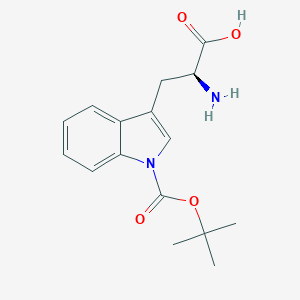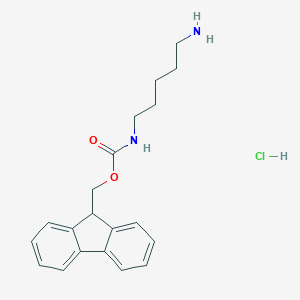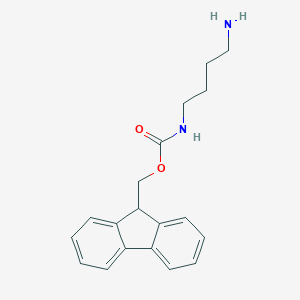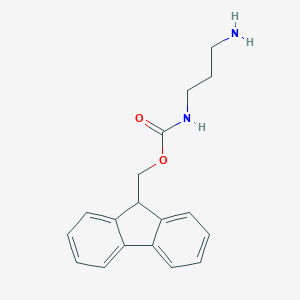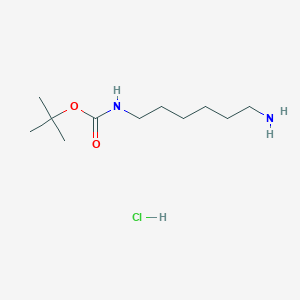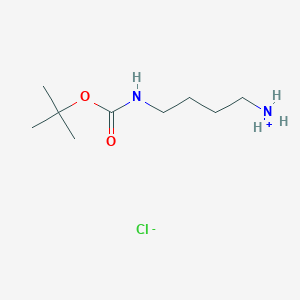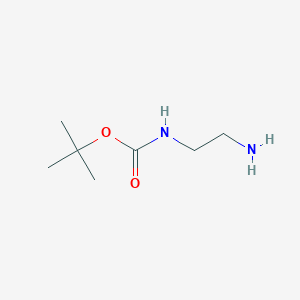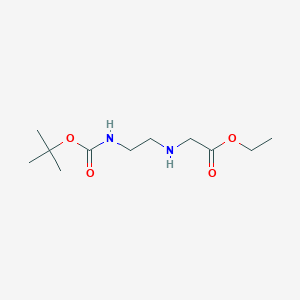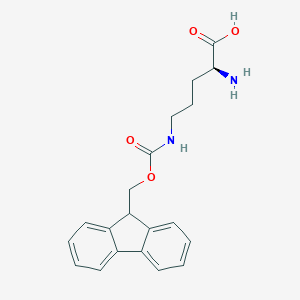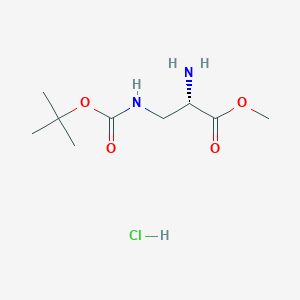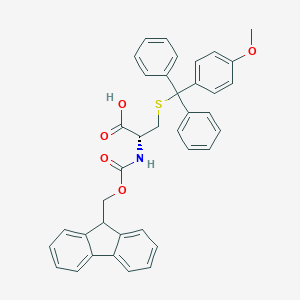
fmoc-cys(mmt)-oh
Descripción general
Descripción
Fmoc-S-4-methoxytrityl-L-cysteine, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is a useful research compound. Its molecular formula is C38H33NO5S and its molecular weight is 615.7 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-S-4-methoxytrityl-L-cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-S-4-methoxytrityl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-4-methoxytrityl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fmoc-Cys(4-metoxitritilo)-OH: Un análisis exhaustivo de las aplicaciones de la investigación científica
Síntesis de péptidos: Fmoc-Cys(4-metoxitritilo)-OH se utiliza ampliamente en la síntesis de péptidos en fase sólida. Proporciona un grupo protector estable para los residuos de cisteína, que se puede desproteger selectivamente en condiciones suaves sin afectar a otros grupos funcionales .
Química de proteínas: Este compuesto también se utiliza en química de proteínas para la modificación de residuos de cisteína dentro de las proteínas. Permite el etiquetado o la conjugación sitio-específica, lo que permite a los investigadores estudiar la estructura y función de las proteínas .
Estudios comparativos: Fmoc-Cys(4-metoxitritilo)-OH a menudo se compara con otros grupos protectores de cisteína para determinar las estrategias más eficientes para la síntesis de péptidos y proteínas .
Enfoques paso a paso y convergentes: Se utiliza en enfoques paso a paso y convergentes en la síntesis de péptidos, lo que demuestra su versatilidad en diferentes metodologías sintéticas .
Aplicaciones basadas en resinas: El compuesto también está disponible como una forma unida a resina, que es útil para la síntesis de péptidos en fase sólida y puede simplificar el proceso de purificación .
Mecanismo De Acción
Target of Action
Fmoc-Cys(4-methoxytrityl)-OH, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine is a key amino acid in many therapeutic peptides .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group . It facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .
Result of Action
The use of Fmoc-Cys(4-methoxytrityl)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides and proteins . These peptides and proteins have various biological activities, depending on their specific sequences and structures .
Action Environment
The action of Fmoc-Cys(4-methoxytrityl)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical reagents . For instance, the removal of the Fmoc group is typically achieved using a base, and the efficiency of this process can be influenced by the specific base used, its concentration, and the reaction conditions .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451118 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-21-7 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177582-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Fmoc-Cys(Mmt)-OH particularly useful in SPPS compared to similar reagents like Fmoc-Cys(Trt)-OH?
A1: this compound offers significantly higher acid lability compared to Fmoc-Cys(Trt)-OH []. This allows for the selective removal of the S-Mmt protecting group in the presence of other acid-sensitive groups like tert-butyl and S-Trt. This selectivity is crucial in SPPS where orthogonal protection strategies are employed to build complex peptides with diverse functionalities. For instance, a study demonstrated the successful synthesis of Tyr1-somatostatin using this compound, where the Mmt group was removed with mild acid treatment (0.5-1.0% TFA) without affecting other protecting groups [].
Q2: How was this compound applied in synthesizing peptides with multiple cysteic acid residues?
A2: Researchers successfully incorporated this compound into the synthesis of a 19-amino acid peptide mimicking the carboxyl-terminal region of bovine rhodopsin []. This peptide contained seven cysteic acid residues, highlighting the reagent's utility in synthesizing sequences rich in post-translationally modified cysteine. The Mmt group was cleaved, and the peptide was simultaneously oxidized and cleaved from the resin using performic acid []. This approach exemplifies the strategic use of this compound for creating peptides with specific modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


